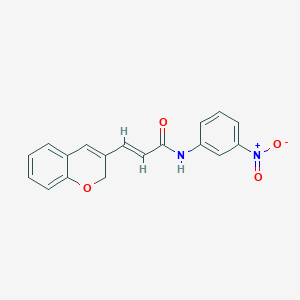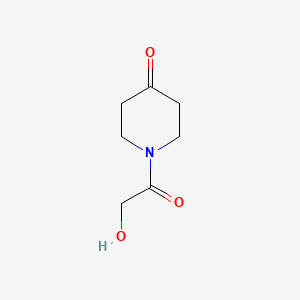
(7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization
- Synthetic Pathways : A series of morpholine and naphthyridine derivatives have been synthesized through multi-step reactions, demonstrating the compound's versatility in chemical synthesis and potential as a precursor for various pharmacologically active molecules. For instance, the synthesis of 2-arylmorpholine derivatives showcases the potential for creating diverse chemical structures (Hu Ai-xi, 2005).
Pharmacological Applications
- Cannabinoid Receptor Agonists : Some compounds within the same chemical family have been investigated for their activity as cannabinoid receptor agonists, hinting at potential applications in the field of neurology and pain management (Qiang Zhang et al., 2002).
Antitumor Activity
- The antitumor potential of morpholino-indazolyl derivatives has been studied, revealing significant inhibition on the proliferation of various cancer cell lines. This suggests a promising avenue for the development of new cancer treatments (Zhi-hua Tang & W. Fu, 2018).
Chemical Properties and Interactions
- Computational Studies : The electronic structure, absorption spectra, and nonlinear optical (NLO) properties of chromone derivatives have been analyzed through density functional theory (DFT) calculations. These studies provide insights into the electronic and photophysical properties of the compound, relevant for material science and photonic applications (S. A. Halim & M. Ibrahim, 2017).
Material Science Applications
- Organic Light-Emitting Diodes (OLEDs) : Research into phosphorescent Ir(III) complexes based on arylpyridinylmethanone ligands, closely related to the compound of interest, highlights the potential for use in the development of OLED technology. These complexes have been shown to provide efficient red emission, underscoring the compound's potential applications in electronic displays and lighting (H. Kang et al., 2011).
作用機序
Target of Action
It is suggested that it may interact with pyrimidines , a family of heterocyclic compounds that include several nucleic acid constituents . These constituents play a crucial role in DNA and RNA synthesis, thereby influencing cell proliferation and function.
Mode of Action
It is likely that the compound interacts with its targets, possibly pyrimidines , leading to changes in cellular processes
Biochemical Pathways
The compound may affect biochemical pathways involving pyrimidines . Pyrimidines are integral to nucleic acid synthesis, and thus, any alteration in their function can have downstream effects on DNA and RNA synthesis, and consequently, on cell proliferation and function.
Result of Action
Given its potential interaction with pyrimidines , it may influence DNA and RNA synthesis, and consequently, cell proliferation and function.
特性
IUPAC Name |
[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c1-14-5-6-16-20(26-15-11-18(29-2)21(31-4)19(12-15)30-3)17(13-24-22(16)25-14)23(28)27-7-9-32-10-8-27/h5-6,11-13H,7-10H2,1-4H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCHSGIVNJPCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2477847.png)

![4-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2477851.png)


![3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2477855.png)

![Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2477857.png)

![[1-(5-Methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2477859.png)

![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2477861.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2477864.png)